3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one
Description
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Properties
IUPAC Name |
3-chloro-1-(4-pyridin-4-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-4-1-12(17)16-9-7-15(8-10-16)11-2-5-14-6-3-11/h2-3,5-6H,1,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBFDZIUTQAOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Molecular Structure and Formula:
- Molecular Formula: C12H16ClN3O
- Molecular Weight: 253.73 g/mol
- CAS Number: 952482-32-5
The compound features a chloro group and a piperazine moiety attached to a pyridine ring, which contributes to its pharmacological properties.
Research indicates that this compound exhibits multiple mechanisms of action, primarily targeting neurotransmitter receptors and enzyme inhibition pathways.
Dopamine D4 Receptor Agonism
A study highlighted the compound's role as a dopamine D4 receptor agonist , which is crucial for various neurological functions. The structure-activity relationship (SAR) analysis showed that modifications to the piperazine and aromatic ring systems significantly enhance receptor binding affinity and selectivity. For instance, compounds with the pyridine ring demonstrated improved efficacy in activating D4 receptors compared to other aromatic substituents .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Study on Antitumor Effects
In a notable case study, researchers explored the antitumor potential of compounds related to this compound. The study indicated that derivatives of this compound could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By blocking DHFR, these compounds reduced the proliferation of cancer cells in vitro, suggesting a promising avenue for cancer therapy .
Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of the compound, revealing its capacity to enhance dopaminergic activity in animal models. The results showed that administration of the compound led to increased locomotor activity in rodents, indicative of its potential use in treating conditions like Parkinson's disease or depression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
